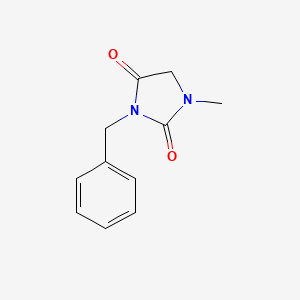
1-Methyl-3-benzyl-hydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-benzyl-hydantoin is a heterocyclic compound with a molecular formula of C11H12N2O2. This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazolidine ring substituted with a methyl group at the 1-position and a benzyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-benzyl-hydantoin typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like tetramethylphenylguanidine (PhTMG) to promote the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-Methyl-3-benzyl-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinedione ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms of the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and imidazolidinediones, depending on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-3-benzyl-hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-3-benzyl-hydantoin involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Methyl-2,4-imidazolidinedione: This compound lacks the benzyl group at the 3-position, which can affect its chemical and biological properties.
3-Methyl-2,4-imidazolidinedione: This compound has a methyl group at the 3-position instead of a benzyl group, leading to different reactivity and applications.
1-Benzyl-2-methylimidazole: This compound has a similar benzyl substitution but differs in the core structure, being an imidazole rather than an imidazolidinedione.
Uniqueness: 1-Methyl-3-benzyl-hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and benzyl groups on the imidazolidine ring enhances its versatility in various applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-benzyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
PIRMWQACBUQNAM-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(C1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















